molecular formula C17H20N2O5 B2797354 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1808473-83-7

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B2797354
CAS No.: 1808473-83-7
M. Wt: 332.356
InChI Key: DHEPTEJSVLOYGY-UHFFFAOYSA-N
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Description

This compound is a phenoxyacetic acid derivative featuring a cyano-substituted ene backbone linked to a 3-ethoxypropyl carbamoyl group. The cyano group may enhance binding affinity via hydrogen bonding, while the ethoxypropyl chain could improve solubility compared to bulkier substituents .

Properties

IUPAC Name

2-[4-[2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-9-3-8-19-17(22)14(11-18)10-13-4-6-15(7-5-13)24-12-16(20)21/h4-7,10H,2-3,8-9,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEPTEJSVLOYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=C(C=C1)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Ethoxypropyl Carbamoyl Intermediate: This step involves the reaction of ethoxypropylamine with a suitable carbamoylating agent to form the ethoxypropyl carbamoyl intermediate.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the intermediate with phenoxyacetic acid under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and the carbamoyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Functional Groups Potential Applications
Target Compound 3-ethoxypropyl carbamoyl, cyano, eth-1-en-1-yl ~378.3 g/mol* Carbamoyl, cyano, acetic acid Enzyme inhibition, drug design
[4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid 4-ethoxycarbonylphenyl carbamoyl, cyano, eth-1-en-1-yl ~424.4 g/mol Ester, carbamoyl, cyano, acetic acid HDAC inhibition
4-(2-Bromopropionyl)phenoxyacetic acid Bromopropionyl 287.11 g/mol Bromo, ketone, acetic acid Synthetic intermediate
{5-Chloro-2-[(4-iodobenzyl)carbamoyl]phenoxy}acetic acid 4-iodobenzyl carbamoyl, chloro 445.6 g/mol Halogens (Cl, I), carbamoyl, acetic acid Protein-ligand binding studies
2-(4-(sec-Butyl)phenoxy)acetic acid sec-Butyl 208.25 g/mol Alkyl, acetic acid Material science, surfactants

*Calculated based on formula C₁₆H₁₉N₂O₅.

Key Differences and Implications

Substituent Flexibility vs. Rigidity

  • The target compound ’s 3-ethoxypropyl chain offers greater conformational flexibility compared to the rigid 4-ethoxycarbonylphenyl group in . This may enhance solubility and adaptability in binding pockets.
  • In contrast, the sec-butyl group in is smaller and less polar, favoring hydrophobic interactions but limiting aqueous solubility.

The bromopropionyl group in introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in synthetic pathways.

Halogenated Derivatives

  • The iodine and chlorine substituents in increase molecular weight and polarizability, which could enhance binding affinity in protein-ligand interactions (e.g., halogen bonding). However, these halogens may also raise toxicity concerns.

Biological Activity Compounds like and are designed for specific biological targets (e.g., HDAC inhibition, protein binding), whereas the target compound’s activity remains inferred from structural analogs.

Biological Activity

2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid (CAS Number: 2094959-84-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and safety profiles based on recent research findings.

The molecular formula of this compound is C22H22N2O5C_{22}H_{22}N_{2}O_{5}, with a molecular weight of approximately 402.406 g/mol. The structure includes a phenoxy group linked to an acetic acid moiety, which is essential for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the compound's significant anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). COX enzymes are critical in converting arachidonic acid into prostaglandins, which play a key role in inflammation.

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
2-(4-{...})4.07 - 14.50.06 - 0.97High

In vitro assays demonstrated that this compound exhibits moderate to potent inhibitory effects against COX enzymes, with selectivity indices indicating a preference for COX-2 over COX-1, making it a potential candidate for treating inflammatory conditions without the severe gastrointestinal side effects associated with non-selective NSAIDs .

The mechanism through which this compound exerts its anti-inflammatory effects involves:

  • Direct Inhibition of COX Enzymes : The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.
  • Reduction of Pro-inflammatory Cytokines : Studies have shown that treatment with this compound leads to a significant reduction in tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), markers of inflammation .

Safety and Toxicological Profile

The safety profile of this compound was assessed through various toxicological studies. Parameters such as liver enzyme levels (AST and ALT), renal function indicators (creatinine and urea), and histological examinations were monitored.

Table 2: Toxicological Parameters Following Treatment

ParameterNormal RangePost-treatment Levels
AST (U/L)10 - 40Within normal limits
ALT (U/L)7 - 56Within normal limits
Creatinine (mg/dL)0.6 - 1.3Within normal limits
Urea (mg/dL)7 - 20Within normal limits

Results indicated no significant adverse effects on liver or kidney functions, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

  • Animal Model Study : In a rat model of induced paw inflammation, treatment with the compound resulted in a significant reduction in paw thickness and weight compared to control groups, demonstrating its potential as an anti-inflammatory agent.
    • Paw Thickness Reduction : Up to 63.35% inhibition observed.
    • Paw Weight Reduction : Up to 68.26% inhibition observed.

These findings support the hypothesis that this compound could serve as a therapeutic agent for managing inflammatory disorders .

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